molecular formula C10H9N3O2 B3045346 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1053164-76-3

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3045346
CAS No.: 1053164-76-3
M. Wt: 203.2 g/mol
InChI Key: MOUMWCTZFHYCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound has an amino group at position 5, a phenyl group at position 1, and a carboxylic acid group at position 3. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and one-pot procedures to enhance efficiency and yield. Transition-metal catalyzed reactions and photoredox reactions are also utilized to improve selectivity and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid is its anti-inflammatory activity. Research indicates that derivatives of this compound have been shown to inhibit inflammation effectively in animal models. For instance, studies have demonstrated that compounds derived from this pyrazole structure exhibit significant inhibition of paw swelling in rat models of induced arthritis, suggesting their potential utility in treating inflammatory conditions .

Case Study: Efficacy in Animal Models

A study detailed the effects of various pyrazole derivatives on inflammation in rats, measuring paw diameter and assessing the degree of inflammation on a grading scale. The results indicated that certain dosages (ranging from 5 to 250 mg/kg) led to a marked reduction in inflammation compared to control groups .

Compound Dose (mg/kg) Percent Inhibition
5-Amino-1-phenyl-4-pyrazolecarbonitrile7557%
Phenylbutazone7572%

This table summarizes the anti-inflammatory effects observed in treated groups, highlighting the potential for further development of these compounds as therapeutic agents.

Drug Discovery and Development

The compound also serves as a scaffold for drug discovery, particularly in developing anticoagulant agents. Recent studies have explored the modification of the pyrazole structure to enhance its inhibitory activity against Factor XIa (FXIa), a target for anticoagulant therapy. The research utilized a fragment-based lead generation approach to synthesize derivatives that exhibited potent FXIa inhibition .

Case Study: FXIa Inhibitors

In one study, a series of derivatives based on the 5-amino-1-phenyl-1H-pyrazole framework were synthesized and evaluated for their FXIa inhibitory potency. The lead compound identified showed an IC50 value of 90.37 nM, indicating strong potential for further development into clinically relevant anticoagulants .

Derivative FXIa Inhibition (IC50) Coagulation Activity (aPTT)
Lead Compound90.37 nM43.33 μM
Compound A23.48 nMNot specified

This table illustrates the comparative effectiveness of various derivatives, emphasizing the lead compound's promising profile.

Potential Applications Beyond Anticoagulation

Beyond anti-inflammatory and anticoagulant applications, derivatives of this compound have been investigated for their broader pharmacological properties:

  • Antiproliferative Effects : Some studies indicate that related compounds show antiproliferative and apoptotic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and enkephalinase, indicating their versatility as enzyme inhibitors .

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 5 and the carboxylic acid group at position 3 allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Biological Activity

Overview

5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Amino Group : Located at position 5
  • Phenyl Group : Attached at position 1
  • Carboxylic Acid Group : Present at position 3

This unique substitution pattern contributes to its biological activity by enabling specific interactions with molecular targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The amino and carboxylic acid groups facilitate binding to active sites of enzymes, thereby modulating their activity. This interaction can lead to altered biochemical pathways crucial for various physiological processes .

Anticancer Properties

Research has shown that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies indicate that this compound can inhibit the growth of various cancer cell types, such as:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer

In vitro studies have demonstrated that the compound exhibits antiproliferative effects, particularly against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In particular, it demonstrates efficacy in reducing tumor necrosis factor-alpha (TNF-alpha) levels in vitro .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. Notably, it has shown promise as a selective inhibitor of certain kinases involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acidAnticancer, Anti-inflammatoryDifferent substitution pattern
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acidAntimicrobialMethyl group at position 1
5-Amino-1-(4-fluorophenyl)-1H-pyrazoleAnticancerFluorine substitution enhances potency

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in vivo models, showing a reduction in tumor size by up to 50% compared to control groups .
  • Inflammation Reduction : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers .
  • Enzyme Interaction Studies : Molecular docking studies have elucidated the binding modes of this compound with target enzymes, providing insights into its mechanism of action .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMWCTZFHYCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633069
Record name 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053164-76-3
Record name 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (8.65 mmol) of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate are dissolved in 20 ml EtOH and 20 ml of 1M NaOH solution are added. The mixture is stirred overnight, the solvent removed in vacuo and the crude product subject to HPLC chromatography: Yield: 65%
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.